2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Catalog No.
S14411839
CAS No.
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1-oxa-8-azaspiro[4.5]decane

Product Name

2-Benzyl-1-oxa-8-azaspiro[4.5]decane

IUPAC Name

2-benzyl-1-oxa-8-azaspiro[4.5]decane

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2

InChI Key

ZDMLVEZGLHXLIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC1CC3=CC=CC=C3

Traditional synthetic routes to 2-benzyl-1-oxa-8-azaspiro[4.5]decane derivatives often involve sequential transformations to construct the spirocyclic core and introduce functional groups. These methods prioritize regioselectivity and stereochemical control, leveraging classical organic reactions.

Ring-Opening Alkylation and Cyclization

A foundational strategy involves the ring-opening alkylation of tetrahydropyran derivatives. For instance, treatment of tetrahydropyran-4-carbonitrile with bromoalkanes such as 1-bromo-2-fluoroethane initiates spirocycle formation through nucleophilic substitution. Subsequent benzylation via benzyl bromide in the presence of potassium carbonate introduces the aromatic substituent at the nitrogen center. This two-step process typically achieves moderate yields (~40–50%), with purification relying heavily on chromatographic separation.

Key challenges include competing reactions at the oxygen and nitrogen centers, necessitating precise temperature control (0–5°C) to minimize side products. A representative reaction pathway is summarized below:

StepReactionReagents/ConditionsYield (%)
1Ring-opening alkylation1-Bromo-2-fluoroethane, K₂CO₃, DMF, 0°C55
2BenzylationBenzyl bromide, K₂CO₃, DMF, rt48

Reductive Amination Strategies

Reductive amination has emerged as a reliable method for constructing the azaspiro framework. Starting from keto precursors such as 1-oxa-8-azaspiro[4.5]decan-2-one, treatment with benzylamine and a reducing agent like sodium cyanoborohydride facilitates imine formation followed by reduction. This approach benefits from high stereoselectivity, particularly when chiral auxiliaries are employed. However, scalability is limited by the energetic intermediates involved, requiring careful handling under inert atmospheres.

Crystallographic investigations of spirocyclic compounds containing oxa-azaspiro frameworks have revealed significant insights into the ring strain characteristics inherent to these systems [3] [4]. The spirocyclic junction in 2-benzyl-1-oxa-8-azaspiro[4.5]decane creates a unique bonding situation where the shared carbon atom between the tetrahydropyran and azetidine rings imposes steric constraints that limit conformational flexibility [2]. X-ray diffraction analysis has demonstrated that the spiro junction exhibits bond angles that deviate from ideal tetrahedral geometry, resulting in measurable ring strain energy [5].

Computational studies utilizing density functional theory methods have calculated ring strain energies for related oxa-azaspiro systems, revealing that spirocyclic compounds exhibit enhanced strain compared to their non-spirocyclic analogs [6] [7]. The ring strain energy values for spirocyclic systems containing both oxygen and nitrogen heteroatoms typically range from 15 to 25 kilocalories per mole, depending on the specific ring sizes and substitution patterns [8]. These elevated strain energies contribute to the enhanced reactivity of spirocyclic compounds in ring-opening reactions and other strain-release processes [9].

Ring SystemRing Strain Energy (kcal/mol)Bond Angle Deviation (°)
5-membered oxaspiro18.25.4
6-membered oxaspiro12.63.8
Mixed oxa-azaspiro21.46.2

Crystallographic data from related spirocyclic compounds indicate that the presence of heteroatoms in the spirocyclic framework leads to asymmetric bond length distributions around the spiro center [10]. The carbon-oxygen bonds typically measure 1.42-1.45 Å, while carbon-nitrogen bonds range from 1.46-1.49 Å, reflecting the different electronegativity values of the heteroatoms [11]. These structural parameters directly influence the overall ring strain energy and conformational preferences of the molecule [12].

Torsional Effects in the 1-Oxa-8-Azaspiro[4.5]decane System

The torsional strain characteristics of the 1-oxa-8-azaspiro[4.5]decane system arise from the constrained rotation around bonds within the spirocyclic framework [13] [14]. Conformational analysis using nuclear magnetic resonance spectroscopy has revealed that the six-membered ring adopts a chair conformation, while the five-membered ring exhibits an envelope conformation to minimize torsional strain [15] [11]. The torsional angles around the spiro carbon typically deviate by 8-12° from ideal staggered conformations, contributing to the overall molecular strain [16].

Computational torsional energy profiles calculated at the density functional theory level demonstrate that rotation around the bonds adjacent to the spiro center encounters significant energy barriers [17] [18]. The carbon-carbon torsional angles within the spirocyclic system exhibit coupling constants that reflect the constrained nature of bond rotation, with values ranging from 2.8 to 4.2 Hz for vicinal proton-proton couplings [18]. These coupling constant values indicate restricted conformational mobility compared to acyclic analogs.

The presence of the oxygen heteroatom in the six-membered ring introduces additional torsional constraints due to its smaller van der Waals radius compared to carbon [15]. This effect manifests as preferential conformational arrangements that minimize oxygen-carbon torsional interactions while maintaining optimal overlap of adjacent carbon-carbon sigma bonds [19]. The nitrogen atom in the system exhibits similar but less pronounced effects on torsional strain patterns.

Torsional AngleEnergy Barrier (kcal/mol)Preferred Conformation
C-C (spiro-adjacent)3.8Staggered ± 12°
C-O (ring)2.4Gauche
C-N (ring)2.9Anti-periplanar

Temperature-dependent nuclear magnetic resonance studies have shown that the torsional barriers in the spirocyclic system are sufficiently high to prevent rapid conformational interconversion at room temperature [11]. The activation energies for ring flipping processes range from 12 to 16 kilocalories per mole, indicating that the compound exists as distinct conformational isomers under normal conditions [20].

Electronic Structure Modulation Through Benzyl Substitution

The introduction of a benzyl substituent at the nitrogen position of the 1-oxa-8-azaspiro[4.5]decane framework significantly modulates the electronic structure of the spirocyclic system [21] [22]. The benzyl group acts as an electron-donating substituent through resonance and inductive effects, increasing the electron density at the nitrogen center and influencing the overall electronic distribution within the molecule [23] [24]. Density functional theory calculations reveal that the benzyl substitution lowers the lowest unoccupied molecular orbital energy by approximately 0.3 electron volts compared to the unsubstituted system [25].

The aromatic benzyl ring provides π-π stacking capabilities and modulates electron density through conjugation with the nitrogen lone pair [2] [21]. This electronic interaction results in partial delocalization of the nitrogen lone pair into the aromatic system, effectively reducing the basicity of the nitrogen atom by approximately 0.8 pKa units [24]. The electronic modulation extends throughout the spirocyclic framework, influencing bond polarities and reaction sites within the molecule.

Computational analysis of the molecular orbitals demonstrates that the highest occupied molecular orbital exhibits significant contributions from both the nitrogen lone pair and the benzyl π-system [26]. This orbital mixing creates favorable conditions for electrophilic attack at positions remote from the nitrogen center, effectively directing reactivity patterns within the spirocyclic framework [25]. The electronic structure calculations also reveal that the benzyl substitution increases the dipole moment of the molecule from 2.1 to 3.7 Debye units.

Electronic ParameterUnsubstitutedBenzyl-substitutedChange
HOMO Energy (eV)-5.8-5.3+0.5
LUMO Energy (eV)-1.2-1.5-0.3
Dipole Moment (D)2.13.7+1.6
Nitrogen pKa8.98.1-0.8

The benzyl substituent also influences the conformational preferences of the spirocyclic system through steric and electronic effects [22]. Molecular dynamics simulations indicate that the benzyl group preferentially adopts conformations that minimize steric interactions with the spirocyclic framework while maintaining optimal π-conjugation with the nitrogen lone pair [27]. These conformational preferences directly impact the accessibility of reaction sites and the overall three-dimensional shape of the molecule, which are critical factors in biological activity and molecular recognition processes [28].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.162314293 g/mol

Monoisotopic Mass

231.162314293 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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